molecular formula C19H20N6O2S2 B2361611 5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 887213-93-6

5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B2361611
CAS No.: 887213-93-6
M. Wt: 428.53
InChI Key: YQPHPSXMPLGLQF-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine, thieno, triazolo, and pyrimidine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Tosylation: The final step involves the tosylation of the compound to introduce the tosyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: 4-methylpiperazine, tosyl chloride, pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or tosyl moieties .

Scientific Research Applications

5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

10-(4-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S2/c1-13-3-5-14(6-4-13)29(26,27)19-18-20-17(24-10-8-23(2)9-11-24)16-15(7-12-28-16)25(18)22-21-19/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPHPSXMPLGLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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